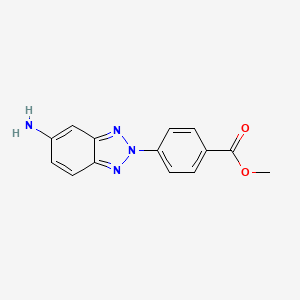

2-(4-Methoxycarbonylphenyl)-5-aminobenztriazole

Cat. No. B8510753

M. Wt: 268.27 g/mol

InChI Key: RKYXKNHKGMWPHF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04119634

Procedure details

the 2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole used in Examples 1 to 9 was prepared in the following way: p-aminobenzoic acid methyl ester is diazotised in the customary manner and the diazo compound is coupled with m-phenylenediamine. The resulting crude azo dyestuff is oxidised in hot pyridine with Cu-II acetate to give 2-(4-methoxycarbonylphenyl)-5-aminobenztriazole with a melting point of 240° C, 135 g of this amine are dissolved in 375 ml of concentrated sulphuric acid and diazotised at 15° to 20° C with nitrosylsulphuric acid. The diazonium salt solution is discharged onto 2.5 kg of ice; the diazonium salt is filtered off and suspended in 800 ml of ice water. This suspension is added in small portions to a solution of 50 g of copper-I cyanide, 75 g of sodium cyanide, 500 ml of water and 250 ml of dimethylformamide. A brown product separates out, with vigorous evolution of gas, and this product can be purified by recrystallisation from o-dichlorobenzene and dimethylformamide; melting point 265° C, blue-fluorescent. The product has the formula ##STR16## and is subjected to alkaline saponification in aqueous glycol monomethyl ether. The product of the formula ##STR17## which melts at 146°-148° C is obtained by boiling in a large excess of thionyl chloride.

Name

2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diazo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

Cu II acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[C:13]3[CH:15]=[CH:16][C:17](C(Cl)=O)=[CH:18][C:12]3=[N:11]2)=[CH:6][CH:5]=1)=[O:3].[CH3:22][O:23]C(=O)C1C=CC(N)=CC=1.C1(N)C=CC=C([NH2:39])C=1>N1C=CC=CC=1>[CH3:22][O:23][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[C:13]3[CH:15]=[CH:16][C:17]([NH2:39])=[CH:18][C:12]3=[N:11]2)=[CH:6][CH:5]=1)=[O:3]

|

Inputs

Step One

|

Name

|

2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)C1=CC=C(C=C1)N1N=C2C(=N1)C=CC(=C2)C(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC=C(C=C1)N)=O

|

Step Three

[Compound]

|

Name

|

diazo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)N)N

|

Step Five

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Cu II acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in the following way

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC=C(C=C1)N1N=C2C(=N1)C=CC(=C2)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 135 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |